molecular formula C23H17F3N2O B2759552 1-(3,4-Dimethylphenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine CAS No. 670268-38-9

1-(3,4-Dimethylphenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine

Cat. No.: B2759552
CAS No.: 670268-38-9
M. Wt: 394.397
InChI Key: JUPLHOWUAMMWJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(3,4-Dimethylphenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine is a synthetic phthalazine derivative intended for research use in chemical biology and drug discovery. Phthalazines are recognized as remarkable structural leads in medicinal chemistry due to their wide range of biological activities . This specific molecule features a 3,4-dimethylphenyl group at the 1-position and a 3-(trifluoromethyl)phenoxy moiety at the 4-position, a design that may influence its selectivity and potency in various biochemical assays. The phthalazine core is a privileged scaffold in medicinal chemistry, with documented research applications as an inhibitor of the Transforming Growth Factor-Beta (TGF-β) signaling pathway. Such compounds can impair TGF-β-Smad signaling through a non-kinase mechanism, presenting a potential strategy for investigating cancer biology and the tumor microenvironment . Furthermore, phthalazine derivatives have been explored as dual inhibitors targeting key receptor tyrosine kinases such as VEGFR-2 and EGFR, which are critical targets in oncological research for their roles in angiogenesis and tumor cell proliferation . The structural features of this compound—including the trifluoromethyl group, known to enhance metabolic stability and binding affinity—make it a valuable chemical tool for probing disease mechanisms . Researchers can utilize this agent to further explore the structure-activity relationships (SAR) of phthalazine-based compounds and to develop novel therapeutic strategies for conditions such as cancer, inflammatory diseases, and other disorders linked to dysregulated kinase and cytokine signaling . It is important to note that specific biological data (e.g., IC50 values, cellular activity) for this precise molecule may not be available in the public domain, highlighting its value as a novel research entity.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N2O/c1-14-10-11-16(12-15(14)2)21-19-8-3-4-9-20(19)22(28-27-21)29-18-7-5-6-17(13-18)23(24,25)26/h3-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPLHOWUAMMWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=CC(=C4)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Phthalazine Core:

    • Starting from phthalic anhydride, the phthalazine core can be synthesized through a cyclization reaction with hydrazine.
    • Reaction conditions: Reflux in ethanol or another suitable solvent.
  • Substitution with 3,4-Dimethylphenyl Group:

    • The phthalazine core is then subjected to a Friedel-Crafts alkylation reaction with 3,4-dimethylbenzene.
    • Reaction conditions: Use of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
  • Attachment of the 3-(Trifluoromethyl)phenoxy Group:

    • The final step involves the nucleophilic aromatic substitution of the phthalazine derivative with 3-(trifluoromethyl)phenol.
    • Reaction conditions: Base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine can undergo various chemical reactions, including:

  • Oxidation: The methyl groups on the phenyl ring can be oxidized to form carboxylic acids.

    • Common reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
    • Major products: Corresponding carboxylic acids.
  • Reduction: The nitro groups, if present, can be reduced to amines.

    • Common reagents: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
    • Major products: Corresponding amines.
  • Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

    • Common reagents: Nucleophiles such as amines or thiols.
    • Major products: Substituted derivatives.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a potent candidate for drug development.

Comparison with Similar Compounds

Substituent-Driven Activity in Anti-Inflammatory Phthalazine Derivatives

Key Compounds :

  • 2d (4-(3,4-dimethylphenyl)-2-[(4,5-dihydro-5-thiooxo-1,3,4-oxadiazol-2-yl)]phthalazine-1(2H)-one) : Exhibits anti-inflammatory activity comparable to indomethacin .
  • Target Compound: Replaces the oxadiazole-thiooxo group with a trifluoromethylphenoxy moiety.

Activity Insights :

  • The 3,4-dimethylphenyl group is conserved in both compounds, suggesting its critical role in binding to inflammatory targets.
  • The trifluoromethylphenoxy group in the target compound may offer stronger electron-withdrawing effects, altering receptor affinity compared to 2d’s heterocyclic substituent .

Electronic and Steric Modifications in Phthalazine Isoxazolines

Key Compounds () :

  • 3,4-Dimethoxyphenyl (R = f) : Electron-donating methoxy groups increase electron density on the phthalazine core.
  • 4-Fluoro(3-phenoxy)phenyl (R = g): Introduces halogenated and phenoxy substituents for balanced polarity.

Comparison with Target Compound :

  • Steric bulk from the dimethylphenyl group may reduce rotational freedom compared to smaller substituents (e.g., methyl or hydroxyphenyl), affecting conformational adaptability .

Triazole-Phthalazine Hybrids ()

Key Compounds :

  • R2 = 3-trifluoromethylphenylamino: Incorporates a trifluoromethyl group directly on the phenylamino substituent.
  • R2 = morpholine-4-yl : Introduces a hydrophilic heterocycle.

Comparison :

  • The target compound’s phenoxy linkage (vs. phenylamino in ) may reduce basicity, altering solubility and membrane permeability.
  • Both compounds leverage trifluoromethyl groups for metabolic resistance, but the target compound’s phenoxy group may offer better π-π stacking interactions in biological targets .

Cytotoxic Derivatives with Sulfonyl and Triazole Moieties ()

Key Compounds :

  • Sorafenib Tosylate () : Contains a trifluoromethylphenylurea group linked to a pyridinecarboxamide scaffold.
  • Triazole-sulfonyl derivatives () : Feature sulfonylphenyl groups for enhanced solubility.

Comparison :

  • The target compound lacks the urea and sulfonyl groups seen in these analogs, which are critical for kinase inhibition (e.g., Sorafenib’s anti-cancer activity). However, its dimethylphenyl and trifluoromethylphenoxy groups may target different pathways, such as tubulin polymerization or topoisomerase inhibition .

Structural and Pharmacokinetic Data Table

Compound Name Core Structure Key Substituents Reported Activity Evidence Source
Target Compound Phthalazine 1: 3,4-Dimethylphenyl; 4: 3-(Trifluoromethyl)phenoxy Hypothesized anti-inflammatory, cytotoxic
2d (Oxadiazole-thiooxo derivative) Phthalazin-1(2H)-one 2: 4,5-Dihydro-5-thiooxo-1,3,4-oxadiazol-2-yl Anti-inflammatory (IC50 ≈ indomethacin)
Phthalazine Isoxazoline (R = g) Isoxazoline-phthalazine 4-Fluoro(3-phenoxy)phenyl Not specified (structural analog)
Sorafenib Tosylate Pyridinecarboxamide 4-[3-(Trifluoromethyl)phenyl]urea Anti-cancer (kinase inhibitor)
Triazole-phthalazine (R2 = 3-trifluoromethylphenylamino) Triazole-phthalazine 3-Trifluoromethylphenylamino Anticancer (hypothetical)

Key Research Findings

Substituent Effects: The 3,4-dimethylphenyl group is a conserved pharmacophore in anti-inflammatory phthalazines, while the trifluoromethylphenoxy group enhances metabolic stability and target affinity .

Synthetic Flexibility: Analogous compounds (e.g., ) use nucleophilic aromatic substitution or coupling reactions to introduce phenoxy/amino groups, suggesting feasible synthetic routes for the target compound .

Biological Activity

1-(3,4-Dimethylphenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine is a compound belonging to the phthalazine family, which has been recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H18F3NC_{20}H_{18}F_3N, with a molecular weight of approximately 359.36 g/mol. Its structure features a phthalazine core substituted with a dimethylphenyl group and a trifluoromethylphenoxy moiety, contributing to its unique biological profile.

Biological Activity Overview

Phthalazine derivatives have been extensively studied for their pharmacological potential. The biological activity of 1-(3,4-Dimethylphenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine includes:

  • Anticancer Activity : Phthalazine derivatives have shown promising results in inhibiting various cancer cell lines. In vitro studies have indicated that this compound can induce apoptosis in cancer cells by activating specific signaling pathways.
  • Antimicrobial Properties : Research suggests that phthalazine derivatives exhibit activity against several bacterial strains, making them potential candidates for new antimicrobial agents.
  • Anti-inflammatory Effects : Some studies indicate that these compounds may modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

The mechanisms through which 1-(3,4-Dimethylphenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine exerts its biological effects are under investigation. Key proposed mechanisms include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes related to cancer progression and inflammation.
  • Receptor Modulation : Phthalazine derivatives may interact with various receptors involved in cellular signaling pathways, affecting cell proliferation and survival.

Anticancer Activity

A study evaluated the cytotoxic effects of various phthalazine derivatives, including 1-(3,4-Dimethylphenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine, on HeLa cells. The compound demonstrated an IC50 value of approximately 5 µM, indicating significant potency against cervical cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways.

Antimicrobial Activity

Another research highlighted the antimicrobial properties of phthalazine derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against tested bacterial strains, suggesting its potential as a broad-spectrum antimicrobial agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 = 5 µM against HeLa cells
AntimicrobialMIC = 8-32 µg/mL against various bacteria
Anti-inflammatoryModulation of cytokine release

Q & A

Q. What synthetic methodologies are effective for synthesizing 1-(3,4-Dimethylphenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. A validated approach for analogous phthalazine derivatives uses a two-step process:

Chlorination : Reacting phthalazinone derivatives with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux to introduce chlorine at the 1-position .

Phenoxy Substitution : Substituting the chlorine with 3-(trifluoromethyl)phenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).
Key parameters include stoichiometric control of PCl₅ (0.01 mol) and reaction time (2–4 hours) to minimize side products. Purification via recrystallization (ethanol/water) yields >85% purity .

Q. Which spectroscopic and analytical techniques are recommended for structural elucidation?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments (e.g., distinguishing dimethylphenyl vs. trifluoromethylphenoxy groups) .
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass verification (e.g., expected molecular ion [M+H]⁺ at m/z 429.1245).
  • FT-IR : To identify carbonyl (C=O, ~1650 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹) .
    Cross-referencing with computational simulations (DFT-based NMR predictions) enhances accuracy .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

  • Methodological Answer :
  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC₅₀ calculations via nonlinear regression. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%) .
  • Enzyme inhibition : Test against kinases or phosphodiesterases using fluorescence-based assays, noting the trifluoromethyl group’s potential electron-withdrawing effects on binding .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodological Answer :
  • Reaction Path Search : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model intermediates and transition states, identifying energy barriers for chlorination or phenoxy substitution steps .
  • Solvent Optimization : Use COSMO-RS simulations to predict solvent effects on reaction yields, prioritizing low-polarity solvents (e.g., toluene) for SNAr reactions .
  • Machine Learning : Train models on existing phthalazine reaction data to predict optimal conditions (temperature, catalyst) via platforms like ICReDD’s workflow .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, DSSTox) and apply statistical tools (ANOVA, PCA) to identify outliers or confounding variables (e.g., assay protocols, cell line variations) .
  • Dose-Response Reevaluation : Reproduce assays with standardized concentrations (e.g., 0.1–100 µM) and controlled oxygen levels to assess redox-sensitive activity .

Q. How do substituents (e.g., trifluoromethyl, dimethylphenyl) influence the compound’s electronic and steric properties?

  • Methodological Answer :
  • Electron Density Mapping : Use Hammett constants (σₘ for 3-CF₃ = 0.43) to predict substituent effects on aromatic ring electrophilicity. The 3,4-dimethylphenyl group increases steric bulk (Taft Eₛ ≈ -1.24), potentially hindering π-π stacking .
  • X-Ray Crystallography : Resolve 3D conformations to quantify dihedral angles between phthalazine and aryl rings, correlating with solubility or membrane permeability .

Q. What advanced techniques characterize reaction intermediates during synthesis?

  • Methodological Answer :
  • In situ FT-IR/Raman Spectroscopy : Monitor real-time formation of intermediates (e.g., chlorophthalazine) during POCl₃/PCl₅ reactions .
  • LC-MS/MS : Detect transient species (e.g., protonated intermediates) with high sensitivity, using collision-induced dissociation (CID) to fragment ions for structural assignment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.